Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate
CAS No.:
Cat. No.: VC13684799
Molecular Formula: C13H15BrF3NO2
Molecular Weight: 354.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrF3NO2 |
|---|---|
| Molecular Weight | 354.16 g/mol |
| IUPAC Name | tert-butyl N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(14)6-10(8)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) |
| Standard InChI Key | XNMRQRVXZUVBSK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₃H₁₅BrF₃NO₂, reflects a benzyl carbamate scaffold modified with a tert-butyl group, a bromine atom at the 4-position, and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. The tert-butyl carbamate moiety (-NHCO₂C(CH₃)₃) acts as a protective group for amines, while the electron-withdrawing trifluoromethyl and bromine substituents influence electronic and steric properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.16 g/mol |
| IUPAC Name | tert-butyl N-[(4-bromo-2-(trifluoromethyl)phenyl)methyl]carbamate |
| SMILES Notation | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The trifluoromethyl group enhances lipophilicity and metabolic stability, traits desirable in drug candidates. Bromine’s presence at the 4-position offers a handle for further cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce additional aromatic substituents .
Spectroscopic Insights
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is sparse in public databases, analogous carbamates exhibit characteristic signals:
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¹H NMR: A singlet at ~1.4 ppm for tert-butyl protons, aromatic protons between 7.0–8.0 ppm, and a broad peak for the carbamate NH (~5.0 ppm).
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¹³C NMR: A carbonyl carbon at ~155 ppm (C=O), quaternary carbons of the tert-butyl group at ~28 ppm, and aromatic carbons influenced by electronegative substituents .
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IR: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹).
Synthesis and Optimization
Synthetic Routes
The synthesis typically proceeds via a multi-step sequence:
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Benzylamine Preparation: 4-Bromo-2-(trifluoromethyl)benzylamine is synthesized from 4-bromo-2-(trifluoromethyl)benzaldehyde through reductive amination.
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Carbamate Formation: The benzylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) to form the carbamate.
Reaction Scheme:
Table 2: Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–25°C |
| Catalytic Base | Triethylamine |
| Reaction Time | 12–24 hours |
Applications in Pharmaceutical and Agrochemical Research
Intermediate in Drug Discovery
The compound’s trifluoromethyl group is a hallmark of modern medicinal chemistry, improving pharmacokinetic properties by increasing membrane permeability and resistance to oxidative metabolism . For example, CFTR potentiators like ivacaftor (VX-770) utilize similar trifluoromethyl-substituted aromatic systems to enhance binding affinity .
Role in Agrochemical Development
In agrochemistry, the bromine atom facilitates nucleophilic aromatic substitutions to generate herbicides or fungicides. The trifluoromethyl group’s hydrophobicity aids in foliar uptake and rainfastness.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparison with tert-butyl (2-bromo-4-(trifluoromethyl)benzyl)carbamate (CAS 2806909-68-0) reveals that bromine’s position significantly alters reactivity:
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4-Bromo Isomer: Favors electrophilic substitutions at the para position.
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2-Bromo Isomer: Steric hindrance from the adjacent trifluoromethyl group reduces reactivity in cross-couplings .
Table 3: Isomer Comparison
| Property | 4-Bromo Isomer | 2-Bromo Isomer |
|---|---|---|
| Electrophilic Reactivity | High | Moderate |
| Melting Point | Not reported | 95–98°C |
| Synthetic Utility | Suzuki couplings | Buchwald-Hartwig aminations |
Future Directions and Challenges
Expanding Synthetic Methodologies
Developing catalytic asymmetric routes to access enantiomerically pure derivatives could unlock applications in chiral drug synthesis. Transition-metal-catalyzed C-H functionalization of the benzyl ring remains underexplored.
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